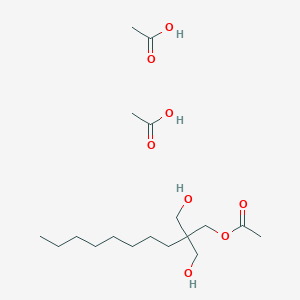
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate is an organic compound that belongs to the ester family. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular compound is known for its unique structure, which includes a decyl chain and two hydroxymethyl groups attached to the central carbon atom. It is commonly used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-bis(hydroxymethyl)decyl acetate typically involves the esterification reaction between acetic acid and 2,2-bis(hydroxymethyl)decanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general reaction can be represented as follows:
CH3COOH+C12H26O3→C14H28O4+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are carried out in reactors where the reactants are mixed and heated under controlled conditions to ensure complete conversion. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and 2,2-bis(hydroxymethyl)decanol in the presence of water and an acid or base catalyst.
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Acetic acid and 2,2-bis(hydroxymethyl)decanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of acetic acid;2,2-bis(hydroxymethyl)decyl acetate involves its interaction with specific molecular targets. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing acetic acid and 2,2-bis(hydroxymethyl)decanol. This reaction is crucial for the metabolism and detoxification of ester-containing compounds.
Comparison with Similar Compounds
Similar Compounds
Decyl acetate: Similar in structure but lacks the hydroxymethyl groups.
Ethyl acetate: A simpler ester with a shorter alkyl chain.
Butyl acetate: Another ester with a different alkyl chain length.
Uniqueness
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate is unique due to the presence of two hydroxymethyl groups, which impart distinct chemical properties and reactivity compared to other esters. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
92053-38-8 |
|---|---|
Molecular Formula |
C18H36O8 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
acetic acid;2,2-bis(hydroxymethyl)decyl acetate |
InChI |
InChI=1S/C14H28O4.2C2H4O2/c1-3-4-5-6-7-8-9-14(10-15,11-16)12-18-13(2)17;2*1-2(3)4/h15-16H,3-12H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
UJYVAXIXMUEKON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CO)(CO)COC(=O)C.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


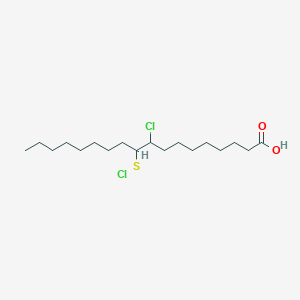


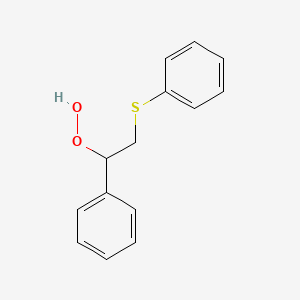

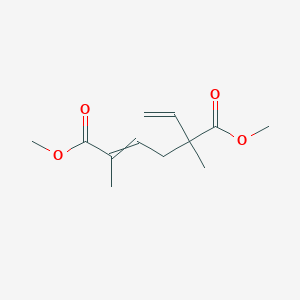
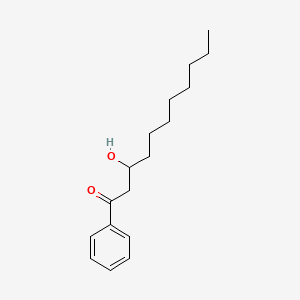
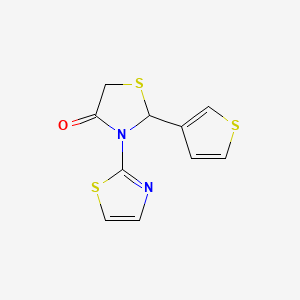
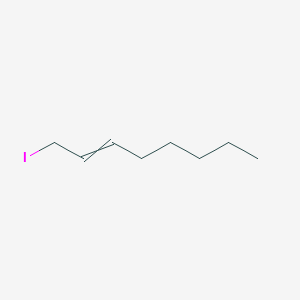
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
